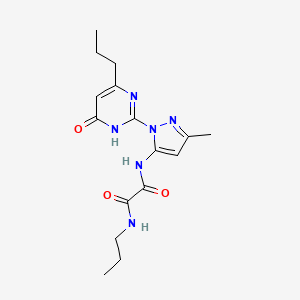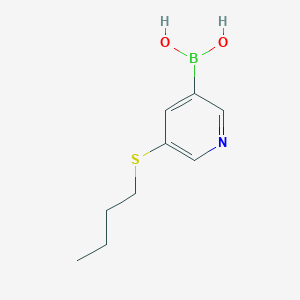
5-(Butylthio)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylthio)pyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO2S and a molecular weight of 211.09 .
Synthesis Analysis
The synthesis of boronic acids, such as 5-(Butylthio)pyridine-3-boronic acid, is often achieved through Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst . The organoboron reagent is typically prepared using a variety of methods, with the choice of method tailored to the specific requirements of the Suzuki–Miyaura coupling .Molecular Structure Analysis
The InChI code for 5-(Butylthio)pyridine-3-boronic acid is 1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common application of boronic acids, including 5-(Butylthio)pyridine-3-boronic acid . This reaction is widely used in organic chemistry due to its mild and functional group tolerant reaction conditions . The reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
5-(Butylthio)pyridine-3-boronic acid is a solid compound that is stored under refrigerated conditions . It has a molecular weight of 211.09 .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
5-(Butylthio)pyridine-3-boronic acid can be used as a reagent in Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. It’s a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
Similar to the Suzuki-Miyaura coupling, this compound could potentially be used in ligand-free palladium-catalyzed Suzuki coupling reactions . This type of reaction is often performed under microwave irradiation .
Preparation of HIV-1 Protease Inhibitors
The compound could be used in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV/AIDS .
Development of Potential Cancer Therapeutics
5-(Butylthio)pyridine-3-boronic acid could potentially be used in the development of cancer therapeutics . For instance, it could be used in the synthesis of PDK1 and protein kinase CK2 inhibitors .
Regioselective Suzuki-Miyaura Coupling
This compound could be used in regioselective Suzuki-Miyaura coupling . This is a variant of the Suzuki-Miyaura coupling that allows for selective coupling at specific positions on the molecule .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
5-(Butylthio)pyridine-3-boronic acid could potentially be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a complex reaction that involves the formation of multiple bonds in a single step .
Mécanisme D'action
Target of Action
The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 5-(Butylthio)pyridine-3-boronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 5-(Butylthio)pyridine-3-boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .
Action Environment
The action of 5-(Butylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of 5-(Butylthio)pyridine-3-boronic acid.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Orientations Futures
The Suzuki–Miyaura cross-coupling reaction, which utilizes boronic acids like 5-(Butylthio)pyridine-3-boronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on developing new boron reagents and optimizing the conditions for the Suzuki–Miyaura coupling to improve its efficiency and applicability .
Propriétés
IUPAC Name |
(5-butylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSXKMNPMQOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butylthio)pyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


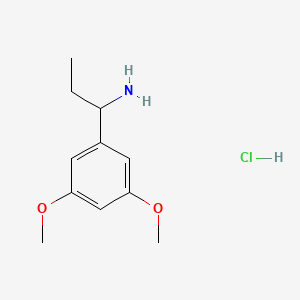

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)
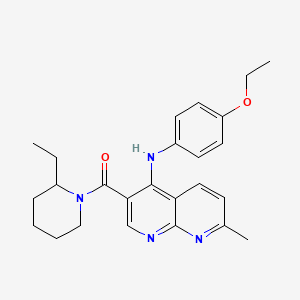
![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)
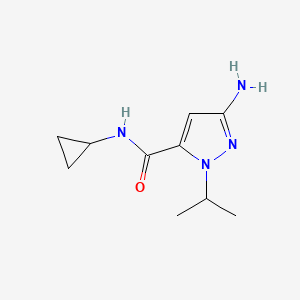
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)
![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)

![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)
